molecular formula C11H16Cl2N2O B13003301 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine

Cat. No.: B13003301
M. Wt: 263.16 g/mol
InChI Key: PQOKGEOBAJFVOQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H16Cl2N2O and a molecular weight of 263.16 g/mol . This compound is part of the arylamine family, characterized by the presence of an aromatic ring bonded to an amine group. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene to introduce the ethoxypropyl group.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

    Nitration: The benzene ring is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amine groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.

Scientific Research Applications

2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine is used in various scientific research applications:

Mechanism of Action

The mechanism of action for 2,6-Dichloro-N1-(3-ethoxypropyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and amine groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and ethoxypropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

2,6-dichloro-1-N-(3-ethoxypropyl)benzene-1,4-diamine

InChI

InChI=1S/C11H16Cl2N2O/c1-2-16-5-3-4-15-11-9(12)6-8(14)7-10(11)13/h6-7,15H,2-5,14H2,1H3

InChI Key

PQOKGEOBAJFVOQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1Cl)N)Cl

Origin of Product

United States

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